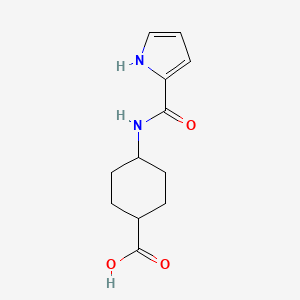

![molecular formula C11H14N2O3 B7574994 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7574994.png)

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid, also known as Ipragliflozin L-Proline, is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidney. This drug has been approved for the treatment of type 2 diabetes mellitus in Japan and is currently undergoing clinical trials in other countries.

Mecanismo De Acción

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline inhibits SGLT2, which is responsible for the reabsorption of glucose in the proximal tubule of the kidney. By blocking this transporter, 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline increases the urinary excretion of glucose, leading to a reduction in blood glucose levels. This drug also promotes weight loss and improves insulin sensitivity, possibly through the activation of AMP-activated protein kinase (AMPK) and the modulation of adipokines.

Biochemical and physiological effects:

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been shown to have several biochemical and physiological effects beyond glucose control. This drug has been found to reduce blood pressure, improve lipid profile, and decrease markers of inflammation and oxidative stress. 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline may also have a protective effect on the cardiovascular system, as suggested by its ability to reduce arterial stiffness and endothelial dysfunction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has several advantages for lab experiments, including its high potency and selectivity for SGLT2, its well-established synthesis method, and its extensive preclinical and clinical data. However, this drug also has some limitations, such as its potential off-target effects, its dependence on renal function, and its lack of long-term safety data.

Direcciones Futuras

Several future directions for the research on 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline can be identified. These include the investigation of its effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome, the exploration of its potential combination therapy with other antidiabetic drugs, and the evaluation of its safety and efficacy in special populations, such as elderly and pregnant patients. Additionally, the development of new SGLT2 inhibitors with improved pharmacokinetic and pharmacodynamic properties may provide further insights into the role of glucose reabsorption in diabetes pathophysiology.

Métodos De Síntesis

The synthesis of 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline involves the reaction between 3-pyridinecarboxaldehyde and 2-bromo-1-(propan-2-yl)imidazole, followed by the coupling with L-proline and the subsequent hydrolysis of the protecting group. The final product is obtained in high yield and purity.

Aplicaciones Científicas De Investigación

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been extensively studied in preclinical and clinical settings for its potential therapeutic effects on type 2 diabetes mellitus. In animal models, this drug has been shown to improve glucose control, reduce body weight and adiposity, and ameliorate insulin resistance. In humans, 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been found to lower glycated hemoglobin levels, fasting plasma glucose, and postprandial glucose, as well as to increase urinary glucose excretion.

Propiedades

IUPAC Name |

2-[propan-2-yl(pyridine-3-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(2)13(7-10(14)15)11(16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOFPAKOFJJFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)

![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)

![4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574929.png)

![2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid](/img/structure/B7574956.png)

![3-[(4-Methylsulfonylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7574963.png)

![3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7574992.png)

![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575002.png)

![2-[cyclopropyl(1H-pyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7575004.png)

![2-[Butan-2-yl-(4-fluorobenzoyl)amino]acetic acid](/img/structure/B7575005.png)

![2-[cyclopropyl-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575011.png)